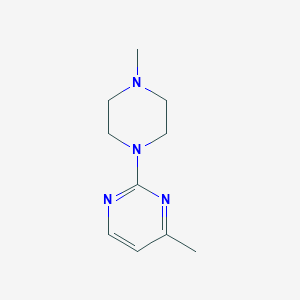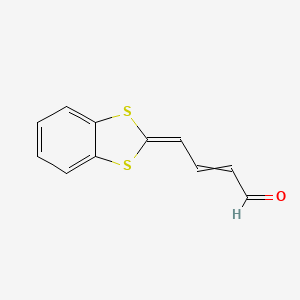![molecular formula C8H14N6 B14288431 N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide CAS No. 138965-39-6](/img/structure/B14288431.png)
N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[N’-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[N’-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide typically involves the reaction of dimethylamine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-[N’-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-[N’-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
N’-[N’-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N’-[N’-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-[N’-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide include:
- N,N-dimethylglycine
- N-cyano-N-phenyl-p-toluenesulfonamide
- N,N-dimethylformamide
Uniqueness
What sets N’-[N’-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in both research and industrial settings .
Propiedades
Número CAS |
138965-39-6 |
|---|---|
Fórmula molecular |
C8H14N6 |
Peso molecular |
194.24 g/mol |
Nombre IUPAC |
N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H14N6/c1-13(2)6-11-8(10-5-9)12-7-14(3)4/h6-7H,1-4H3 |
Clave InChI |
YFLWQTJUUBPAHU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC(=NC#N)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)

![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)







